

2-Amino-4,6-dichloropyrimidine CAS number 56-05-3 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4,6-dichloropyrimidine

Cat. No.: B145751

[Get Quote](#)

An In-depth Technical Guide on **2-Amino-4,6-dichloropyrimidine** (CAS Number: 56-05-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichloropyrimidine is a halogenated heterocyclic aromatic organic compound with the chemical formula $C_4H_3Cl_2N_3$.^[1] It presents as a white to light yellow crystalline powder. ^[1] This compound serves as a pivotal intermediate in the synthesis of a wide array of chemical entities, most notably in the pharmaceutical and agrochemical industries.^[1] Its structural features, comprising a pyrimidine core with reactive chloro and amino functional groups, make it a versatile building block for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications in drug discovery and development.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Amino-4,6-dichloropyrimidine** is presented in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₃ Cl ₂ N ₃	[1] [2]
Molecular Weight	163.99 g/mol	[1] [2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	219-222 °C	[1] [3]
Boiling Point	~310-315 °C	
Solubility	Insoluble in water; Soluble in acetone, ethanol, and hot toluene.	[3] [4] [5] [6]
Stability	Stable under normal temperature and pressure.	

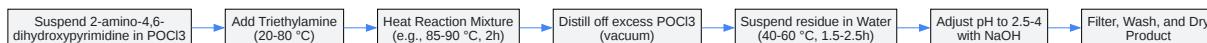
Table 2: Identification and Spectral Data

Identifier	Value	Reference(s)
CAS Number	56-05-3	[2]
EC Number	200-253-9	[2]
InChI	InChI=1S/C4H3Cl2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)	[2]
SMILES	Nc1nc(Cl)cc(Cl)n1	
IR Spectra	N-H asymmetric stretch: 3470 cm ⁻¹ , N-H symmetric stretch: 3390 cm ⁻¹ , NH ₂ scissoring: 1650 cm ⁻¹	[7]

Experimental Protocols

Synthesis of 2-Amino-4,6-dichloropyrimidine

The most common method for the synthesis of **2-Amino-4,6-dichloropyrimidine** is the chlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl_3) in the presence of an acid scavenger, such as triethylamine or N,N-dimethylaniline.[3][8][9]


Materials:

- 2-amino-4,6-dihydroxypyrimidine
- Phosphorus oxychloride (POCl_3)
- Triethylamine
- Water
- Sodium hydroxide (NaOH) solution (20-50%)
- Four-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel

Procedure:

- In the four-necked flask, suspend 2-amino-4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride. POCl_3 serves as both the reagent and the reaction medium.[8]
- While stirring, slowly add triethylamine dropwise to the suspension at a temperature between 20°C and 80°C.[8] The molar ratio of triethylamine to the starting pyrimidine is typically between 2:1 and 3:1.[8]
- After the addition is complete, heat the reaction mixture and maintain the temperature for a specified period (e.g., 2 hours at 85-90°C) to ensure the completion of the reaction.[3]
- To isolate the product, distill off the excess phosphorus oxychloride under vacuum.[8]
- Suspend the residue in water at a temperature of 40-60°C and stir for 1.5 to 2.5 hours.[8]
- Adjust the pH of the suspension to approximately 2.5 to 4 by adding a 20-50% sodium hydroxide solution.[8]

- The precipitated **2-Amino-4,6-dichloropyrimidine** is then collected by filtration, washed with water, and dried.[8]

[Click to download full resolution via product page](#)

Synthesis workflow for **2-Amino-4,6-dichloropyrimidine**.

Analytical Quantification using HPLC-MS

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a robust method for the quantification of **2-Amino-4,6-dichloropyrimidine**. The following is a general protocol that can be optimized for specific applications.[10]

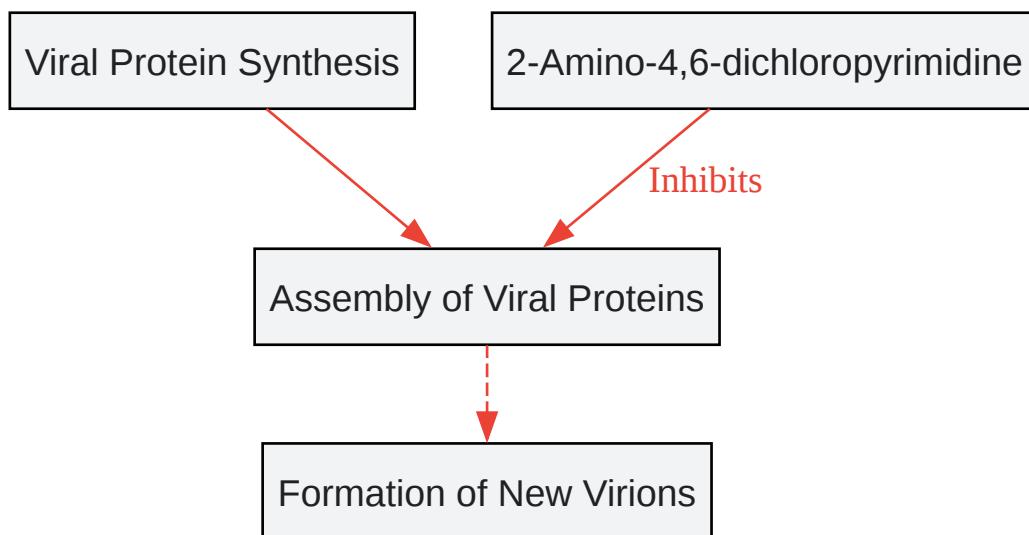
Instrumentation and Materials:

- HPLC system with a C18 column
- Mass spectrometer with an Electrospray Ionization (ESI) source
- 2-Amino-4,6-dichloropyrimidine** standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid

Procedure:

- Sample Preparation: Prepare a stock solution of **2-Amino-4,6-dichloropyrimidine** in a suitable solvent such as methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution.
- Chromatographic Conditions:

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for the parent and product ions specific to **2-Amino-4,6-dichloropyrimidine**.
 - Source Temperature: 550 °C.
 - Ion Spray Voltage: 5500 V.
- Analysis: Inject the samples and calibration standards into the LC-MS system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **2-Amino-4,6-dichloropyrimidine** in the unknown samples from the calibration curve.

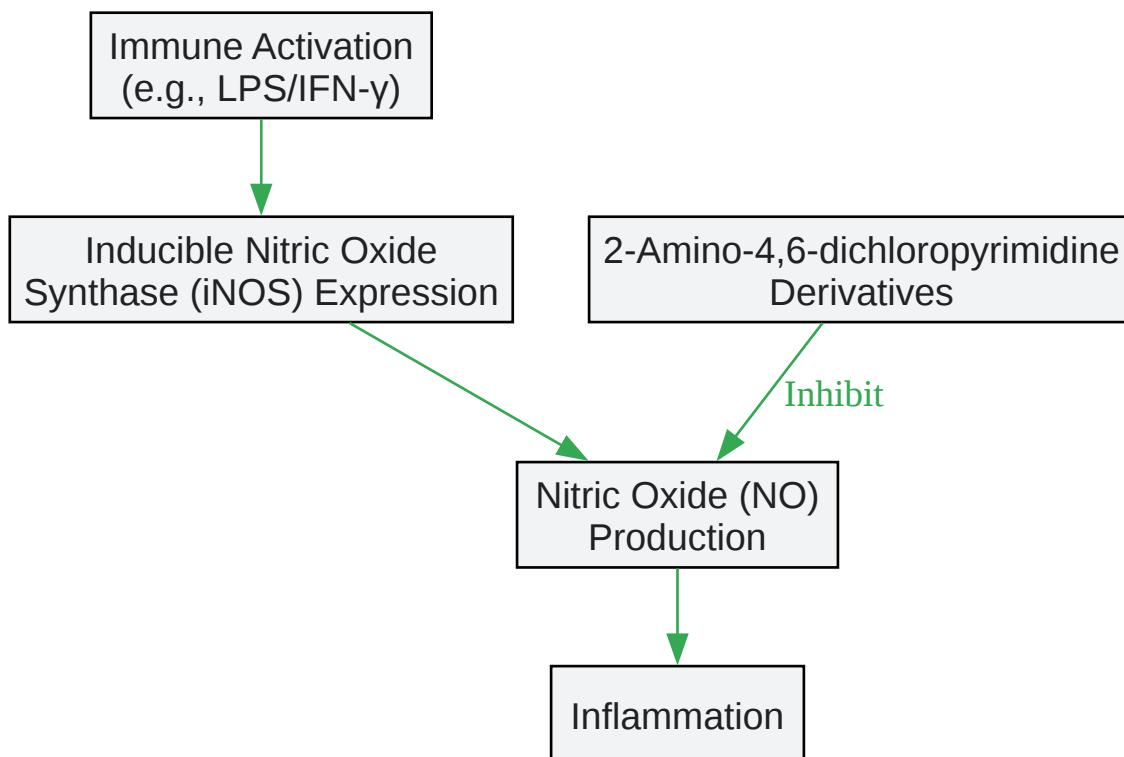

Applications in Drug Discovery and Development

2-Amino-4,6-dichloropyrimidine is a key precursor in the synthesis of numerous biologically active molecules. Its reactivity allows for selective substitution of the chlorine atoms, enabling the creation of diverse chemical libraries for drug screening.

Antiviral Agents

This pyrimidine derivative has been instrumental in the development of antiviral drugs.^[11] It has been reported to inhibit the replication of a range of viruses, including Herpes, Picorna, and Pox viruses.^[12] The proposed mechanism of action involves the prevention of the assembly of

viral proteins into new virions, a unique and attractive target for antiviral therapy.[12] It is also used in the synthesis of anti-HIV carbocyclic nucleosides.[13]



[Click to download full resolution via product page](#)

Inhibition of viral virion assembly.

Anti-inflammatory Agents

Derivatives of **2-Amino-4,6-dichloropyrimidine** have shown potential as anti-inflammatory agents by inhibiting the production of nitric oxide (NO).[12][14] Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a valid therapeutic strategy. The parent compound and its 5-substituted analogs have been shown to inhibit immune-activated NO production in vitro.[12]

[Click to download full resolution via product page](#)

Inhibition of nitric oxide production pathway.

Agrochemicals

Beyond pharmaceuticals, **2-Amino-4,6-dichloropyrimidine** is a crucial intermediate in the manufacturing of sulfonylurea herbicides.^[1] These herbicides, such as Nicosulfuron and Pyrazosulfuron-Ethyl, are known for their high efficacy at low application rates for selective weed control in various crops.^[1]

Safety and Handling

2-Amino-4,6-dichloropyrimidine is classified as a hazardous substance and requires careful handling.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[2]
- Precautions:

- Handle in a well-ventilated area.[[15](#)]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[[15](#)]
- Avoid breathing dust, fume, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[[15](#)]
 - Keep away from incompatible substances and moisture to prevent hydrolysis.

Conclusion

2-Amino-4,6-dichloropyrimidine (CAS 56-05-3) is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its unique chemical structure allows for the synthesis of a wide range of functionalized molecules, leading to the development of novel drugs and herbicides. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in these fields. Adherence to strict safety protocols during its handling and storage is paramount to ensure a safe working environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,6-dichloropyrimidine | 56-05-3 [chemicalbook.com]

- 4. 2-Amino-4,6-dichloropyrimidine CAS#: 56-05-3 [m.chemicalbook.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. chemwhat.com [chemwhat.com]
- 7. asianpubs.org [asianpubs.org]
- 8. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 9. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. bluetigerscientific.com [bluetigerscientific.com]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [2-Amino-4,6-dichloropyrimidine CAS number 56-05-3 properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145751#2-amino-4-6-dichloropyrimidine-cas-number-56-05-3-properties\]](https://www.benchchem.com/product/b145751#2-amino-4-6-dichloropyrimidine-cas-number-56-05-3-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com